
1-ナフチルグルクロン酸
概要
説明
1-Naphthyl glucuronide is a metabolite derived from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon commonly found in environmental pollutants such as cigarette smoke and diesel exhaust . This compound is significant in the field of biochemistry and toxicology due to its role in the detoxification processes in the body.
科学的研究の応用
1-Naphthyl glucuronide is widely used in scientific research due to its role as a biomarker for exposure to polycyclic aromatic hydrocarbons. It is utilized in:
作用機序
Target of Action
1-Naphthyl glucuronide primarily targets the enzyme β-glucuronidase . This enzyme is responsible for the hydrolysis of glucuronide conjugates, which are products of phase II drug metabolism. The role of β-glucuronidase is to cleave these conjugates, releasing the parent compound and allowing for its excretion or further metabolism .
Mode of Action
1-Naphthyl glucuronide acts as a substrate for β-glucuronidase . When this compound is introduced to the enzyme, it undergoes hydrolysis, a process in which the glucuronide bond is cleaved. This results in the release of a naphthol moiety, which can be easily detected . This interaction allows 1-Naphthyl glucuronide to be used as a chromogenic substrate in enzymology and analytical biochemistry .
Biochemical Pathways
1-Naphthyl glucuronide is involved in the glucuronidation pathway , a major phase II metabolic pathway. This pathway involves the conjugation of substances with glucuronic acid, facilitated by the enzyme family UDP-glucuronosyltransferases (UGTs) . The glucuronidation process increases the water solubility of compounds, aiding in their excretion from the body .
Pharmacokinetics
The pharmacokinetics of 1-Naphthyl glucuronide involve its rapid absorption and metabolism. As a substrate of β-glucuronidase, it is hydrolyzed to release a naphthol moiety . This process is part of the compound’s metabolism and elimination.
Result of Action
The action of 1-Naphthyl glucuronide results in the release of a naphthol moiety upon hydrolysis by β-glucuronidase . This naphthol moiety can be easily detected, making 1-Naphthyl glucuronide a useful tool in biochemical studies . Additionally, 1-Naphthyl glucuronide is a metabolite that arises from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon found in environmental pollutants like cigarette smoke and diesel exhaust .
将来の方向性
Glucuronides, including 1-Naphthyl glucuronide, are an important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . They have seen a significant increase of interest in many aspects of glucuronide chemistry and biology . Future research may focus on further understanding the role of these compounds in detoxification and their potential applications in medicine.
生化学分析
Biochemical Properties
1-Naphthyl glucuronide serves as a chromogenic substrate for the enzyme β-glucuronidase . Upon hydrolysis by the enzyme, it produces a naphthol moiety that can be easily detected . This interaction with β-glucuronidase is crucial for its role in biochemical reactions.
Cellular Effects
It is known that glucuronides, the class of compounds to which 1-Naphthyl glucuronide belongs, are important in the detoxification of xenobiotics . They are involved in the phase II metabolism of various substances, aiding in their elimination from the body .
Molecular Mechanism
The molecular mechanism of 1-Naphthyl glucuronide primarily involves its interaction with the enzyme β-glucuronidase . This enzyme cleaves the glucuronide moiety, releasing a naphthol molecule that can be detected . This process is essential for the role of 1-Naphthyl glucuronide in biochemical reactions.
Metabolic Pathways
1-Naphthyl glucuronide is involved in the metabolic pathway of naphthalene . It is a product of the breakdown of naphthalene, a process that involves various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthyl glucuronide can be synthesized through the enzymatic glucuronidation of 1-naphthol using UDP-glucuronic acid as a glucuronide donor. The reaction typically occurs in the presence of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of the glucuronic acid moiety to 1-naphthol .
Industrial Production Methods: Industrial production of 1-naphthyl glucuronide involves the use of recombinant UDP-glucuronosyltransferase enzymes in a controlled bioreactor environment. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity and product yield .
化学反応の分析
Types of Reactions: 1-Naphthyl glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by β-glucuronidase enzymes, releasing 1-naphthol .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme in a buffered solution at physiological pH.
Oxidation and Reduction: While less common, 1-naphthyl glucuronide can undergo oxidation and reduction reactions under specific conditions, though these are not typically observed in biological systems.
Major Products:
Hydrolysis: 1-naphthol and glucuronic acid.
類似化合物との比較
- 2-Naphthyl glucuronide
- Phenanthrol glucuronides
- 1-Hydroxypyrene glucuronide
Uniqueness: 1-Naphthyl glucuronide is unique due to its specific formation from 1-naphthol and its role as a biomarker for naphthalene exposure. Compared to other glucuronides, it is particularly significant in studies related to environmental pollutants and their impact on human health .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938135 | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-47-0 | |
| Record name | 1-Naphthol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X066L3N2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-naphthyl glucuronide interact with UDP-glucuronosyltransferase (UGT) enzymes?
A: 1-naphthyl glucuronide acts as an activator of microsomal UGT enzymes. [] Research suggests that it achieves this by increasing the enzyme's affinity for UDP-glucuronic acid, a crucial co-substrate in the glucuronidation process. [] This activation is not dependent on metal ions but can be inhibited by pre-treating microsomes with p-chloromercuribenzoate. [] Interestingly, 1-naphthyl glucuronide appears to bind to a site distinct from the glucuronidation site of 1-naphthol, suggesting the presence of separate effector sites on the enzyme. []
Q2: What is the significance of aglycone glucosides in the context of 1-naphthyl glucuronide's interaction with UGT enzymes?
A: Studies show that aglycone glucosides can competitively inhibit the activation of UGT enzymes by glucuronides, including 1-naphthyl glucuronide. [] Importantly, these glucosides do not hinder the glucuronidation rates of substrates like p-nitrophenol or 1-naphthol in the absence of glucuronide adducts. [] This further supports the hypothesis that glucuronides, like 1-naphthyl glucuronide, activate UGT enzymes through specific effector sites distinct from the substrate binding sites.
Q3: How does asbestos exposure impact the metabolism of aromatic compounds like 1-naphthol?
A: Research indicates that asbestos exposure can hinder the cellular accumulation of 1-naphthyl glucuronide, a metabolite of 1-naphthol, in in vitro models. [] While the exact mechanisms require further investigation, this finding suggests that asbestos exposure might interfere with the detoxification pathways of aromatic compounds, potentially contributing to its toxicity.
Q4: Can you elaborate on the detection of 2-amino-1-naphthyl glucuronide as a metabolite?
A: Research has successfully identified 2-amino-1-naphthyl glucuronide as a urinary metabolite in dogs fed 2-naphthylamine. [] Using chromatographic and enzymatic techniques, scientists confirmed its presence, with excretion levels reaching 3.5–13.3% of the ingested dose (1 g/day). [] This finding holds potential implications for understanding the metabolic pathways and potential toxicity of 2-naphthylamine.
Q5: Are there other biological contexts where 1-naphthyl glucuronide plays a role?
A: 1-Naphthyl glucuronide has been explored as a substrate for histochemical detection of enzymes like β-glucuronidase, α-mannosidase, and α-galactosidase. [] This suggests its utility in visualizing and studying the activity and distribution of these enzymes in various tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


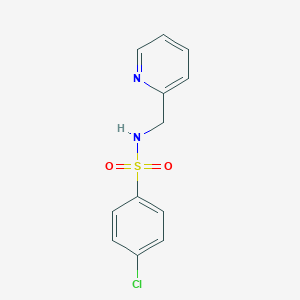

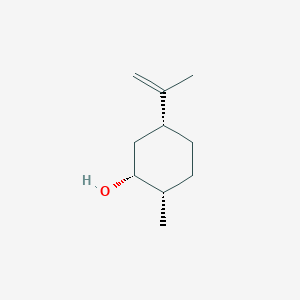
![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)


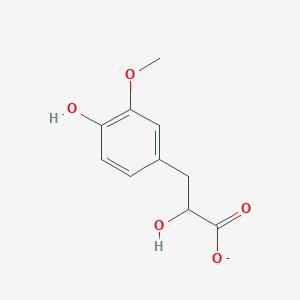

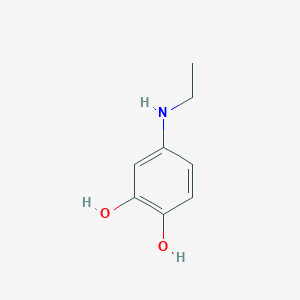
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
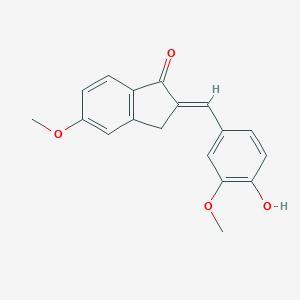
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
